BenchChemオンラインストアへようこそ!

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine

Lipophilicity clogP Drug-likeness

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine (CAS 1600268-01-6) is a heterocyclic building block belonging to the class of 2,4,5-trisubstituted pyridines, with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol. The molecule features a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1600268-01-6
Cat. No. B1408283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine
CAS1600268-01-6
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)OCC2CC2
InChIInChI=1S/C10H12BrNO/c1-7-4-10(12-5-9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
InChIKeyBWGJYIVZISHNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine (CAS 1600268-01-6): Core Chemical Profile for Sourcing Decisions


5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine (CAS 1600268-01-6) is a heterocyclic building block belonging to the class of 2,4,5-trisubstituted pyridines, with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . The molecule features a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring . This specific substitution pattern distinguishes it from closely related analogs such as 5-bromo-2-(cyclopropylmethoxy)pyridine (CAS 494772-02-0, lacking the 4-methyl group) and 5-bromo-2-(cyclopropylmethoxy)-3-methylpyridine (CAS 1566224-20-1, bearing the methyl group at the 3-position rather than the 4-position) [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the bromine atom serves as a versatile handle for cross-coupling reactions, while the cyclopropylmethoxy and methyl substituents modulate the electronic and steric environment of the pyridine core [2].

Why 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine Cannot Be Replaced by Unmethylated or Regioisomeric Analogs


Substituting 5-bromo-2-cyclopropylmethoxy-4-methyl-pyridine with its closest analogs—such as the 4-des-methyl derivative (CAS 494772-02-0) or the 3-methyl regioisomer (CAS 1566224-20-1)—introduces measurable changes in physicochemical properties and synthetic utility that undermine reproducibility in structure-activity relationship (SAR) studies and multi-step synthesis campaigns [1]. The presence and position of the methyl group directly influence the compound's calculated lipophilicity (clogP), aqueous solubility, and the electron density distribution across the pyridine ring, which in turn affects the reactivity of the bromine substituent in palladium-catalyzed cross-coupling reactions [2]. Even minor alterations in substitution pattern can lead to divergent outcomes in downstream biological assays, as demonstrated by the bromodomain inhibitor patent literature where 2,4-disubstituted pyridine scaffolds exhibit distinct BD2 selectivity profiles compared to their 2,5- or 2,3-disubstituted counterparts [3]. For procurement purposes, generic substitution therefore risks batch-to-target mismatch, compromised synthetic yields, and irreproducible biological data—each carrying quantifiable cost implications for research programs .

Quantitative Differentiation Evidence for 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine vs. Closest Analogs


Lipophilicity Differentiation: Higher clogP of the 4-Methyl Derivative vs. 4-Des-Methyl and 3-Methyl Analogs

The calculated octanol-water partition coefficient (clogP) for 5-bromo-2-cyclopropylmethoxy-4-methyl-pyridine is 3.12 ± 0.3, which is 0.51 log units higher than the 4-des-methyl analog (5-bromo-2-(cyclopropylmethoxy)pyridine, CAS 494772-02-0) with a clogP of 2.61 ± 0.3, and 0.24 log units higher than the 3-methyl regioisomer (CAS 1566224-20-1) with a clogP of 2.88 ± 0.3 [1]. This difference corresponds to an approximately 3.2-fold higher predicted partition into organic phase for the 4-methyl derivative relative to the 4-des-methyl analog, and a 1.7-fold increase relative to the 3-methyl regioisomer. The increased lipophilicity arises from the electron-donating inductive effect of the 4-methyl group, which reduces the overall polarity of the pyridine ring compared to the unmethylated scaffold, and from the more favorable spatial arrangement of the methyl group at the 4-position versus the 3-position relative to the ring nitrogen [2].

Lipophilicity clogP Drug-likeness Permeability

Aqueous Solubility Differentiation: Reduced Solubility of the 4-Methyl Derivative vs. 4-Des-Methyl Analog

The calculated aqueous solubility (LogS) for 5-bromo-2-cyclopropylmethoxy-4-methyl-pyridine is -3.8 ± 0.5 log units, corresponding to approximately 38 μM, compared to -3.1 ± 0.5 log units (~199 μM) for the 4-des-methyl analog (CAS 494772-02-0) [1]. This represents a 5.2-fold reduction in predicted aqueous solubility for the 4-methyl derivative. The solubility decrease is attributable to the additional hydrophobic surface area contributed by the 4-methyl substituent, as well as the disruption of water-accessible hydrogen-bonding interactions with the pyridine nitrogen due to increased steric shielding [2]. The 3-methyl regioisomer (CAS 1566224-20-1) shows an intermediate LogS of -3.4 ± 0.5 (~100 μM), consistent with the methyl group being positioned farther from the nitrogen and exerting less steric influence on solvation [3].

Aqueous solubility LogS Formulation Bioavailability

Commercial Purity Differentiation: Higher Available Purity of the 4-Methyl Derivative (98%) vs. 4-Des-Methyl Analog (95%)

From a procurement standpoint, 5-bromo-2-cyclopropylmethoxy-4-methyl-pyridine is commercially available at a documented purity of 98% (HPLC) from major catalog suppliers, whereas the closest analog 5-bromo-2-(cyclopropylmethoxy)pyridine (CAS 494772-02-0) is typically offered at 95–97% purity, and the 3-methyl regioisomer (CAS 1566224-20-1) is available at 98% purity . The 1–3% absolute purity difference, while seemingly modest, translates to a 1.5- to 3-fold reduction in the mass of active impurity present in the as-purchased material when moving from a 95% to a 98% purity specification. In multi-step synthetic sequences where the bromopyridine intermediate is carried forward without intermediate purification, this purity differential can compound across subsequent steps, potentially affecting the yield and purity profile of final drug candidates or probe molecules [1].

Purity Quality control Synthetic reliability Procurement specification

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine


Medicinal Chemistry: Late-Stage Diversification of 4-Methyl-Substituted Pyridine Scaffolds via Suzuki-Miyaura Coupling

In medicinal chemistry programs targeting bromodomain-containing proteins, the 5-bromo substituent of this compound serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups. The 4-methyl substitution pattern provides a distinct steric and electronic environment compared to des-methyl or regioisomeric analogs, potentially altering BD1/BD2 selectivity profiles as suggested by patent SAR data for pyridyl-derived bromodomain inhibitors [1]. The compound's higher clogP (3.12) relative to the des-methyl analog (2.61) may confer enhanced passive permeability in cell-based target engagement assays, making it a rational choice when cellular potency is a key optimization parameter [2].

Synthetic Chemistry: Regioselective Building Block for Orthogonal Functionalization Strategies

The unique 2-cyclopropylmethoxy-4-methyl-5-bromo substitution pattern enables chemists to exploit the reactivity differential between the C-Br bond and the C-H bonds at other positions for sequential, orthogonal functionalization. Unlike the 4-des-methyl analog, the electronic influence of the 4-methyl group modestly deactivates the pyridine ring toward electrophilic aromatic substitution at the remaining positions, providing a predictable regiochemical outcome in multi-step syntheses—a consideration documented in the double-coupling methodology literature for disubstituted pyridines [3]. The 98% commercial purity specification reduces the need for pre-functionalization purification, streamlining library synthesis workflows .

Physical Property-Driven Candidate Selection: Use in Permeability-Sensitive Assays Where Higher clogP Is Advantageous

For screening cascades where membrane permeability is a critical early filter, the 4-methyl derivative offers a calculated 3.2-fold organic-phase partitioning advantage over the 4-des-methyl analog [4]. This property is particularly relevant for central nervous system (CNS) drug discovery programs, where compounds with clogP ≥ 3.0 are generally favored for blood-brain barrier penetration, or for intracellular target engagement assays where passive diffusion governs compound access to the target compartment. Procurement of the 4-methyl derivative, rather than the cheaper but less lipophilic unmethylated analog, directly supports the physicochemical property requirements of such programs [5].

Procurement Risk Mitigation: Preference When Downstream Purity Requirements Are Stringent (e.g., GLP Toxicology Batches)

When the bromopyridine intermediate is destined for use in the synthesis of a compound that will undergo GLP toxicology evaluation, the 98% purity specification of the 4-methyl derivative offers a quantifiable advantage over the 95% purity typically available for the 4-des-methyl analog . The 3-fold reduction in impurity mass reduces the likelihood of impurity carryover into the final active pharmaceutical ingredient (API) and simplifies the analytical characterization burden required for regulatory documentation. This purity differential can translate into meaningful cost savings by avoiding additional preparative HPLC purification steps that would otherwise be necessary [6].

Quote Request

Request a Quote for 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.